molecular formula C6H6FNO B1366365 (2-Fluoropyridin-4-yl)methanol CAS No. 131747-60-9

(2-Fluoropyridin-4-yl)methanol

Cat. No. B1366365
M. Wt: 127.12 g/mol
InChI Key: IAFXOPAZVVMMLE-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

To a stirred solution of Benzoic acid 2-fluoro-pyridin-4-ylmethyl ester (36) (4.536 g, 19.62 mmol) in anhydrous methanol (40 ml) cooled in an ice bath, was added sodium methoxide (1.06 g, 19.62 mmol). After stirring for 30 min., excess ammonium chloride was added to the mixture. The mixture was then evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:1)) to afford 2.34 g (94%) of a white solid; m.p. 70-71° C.; 1H NMR (200 MHz, CDCl3) δ: 2.40 (1H, t, J=4.0 Hz), 4.78 (2H, d, J=4 Hz), 6.97 (1H, s), 7.15 (1H, m), 8.15 (1H, d, J=5.0 Hz); m/z (EI): 127 (M+).
Name
Benzoic acid 2-fluoro-pyridin-4-ylmethyl ester
Quantity
4.536 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH2:8][O:9]C(=O)C2C=CC=CC=2)[CH:5]=[CH:4][N:3]=1.C[O-].[Na+].[Cl-].[NH4+]>CO>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Benzoic acid 2-fluoro-pyridin-4-ylmethyl ester
Quantity
4.536 g
Type
reactant
Smiles
FC1=NC=CC(=C1)COC(C1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:1))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.